3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C8H4F2O4 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of a Claisen condensation reaction, where the aldehyde is reacted with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually require refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-hydroxybenzaldehyde: Shares the difluoro and hydroxy substituents but lacks the oxopropanoic acid moiety.
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: Contains a similar benzene ring structure but with different functional groups.
Uniqueness
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H6F2O4 |
---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
3-(3,5-difluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6F2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) |
InChI Key |
GCRBVWBVVFZKBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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